molecular formula C10H8ClN B1666326 4-Chloro-2-methylquinoline CAS No. 4295-06-1

4-Chloro-2-methylquinoline

Cat. No.: B1666326
CAS No.: 4295-06-1
M. Wt: 177.63 g/mol
InChI Key: HQAIROMRVBVWSK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This compound is known for its significant applications in medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4-Chloro-2-methylquinoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential as anti-infective agents and anti-cancer drugs. For instance, research has demonstrated its efficacy in developing compounds that target specific cancer cell lines, showcasing its importance in oncology research .

Case Study: Anti-Cancer Agents
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited promising cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline ring could enhance biological activity, leading to more effective anti-cancer agents .

Agricultural Chemicals

Role in Agrochemical Formulations
In agriculture, this compound is utilized in formulating pesticides and herbicides. Its chemical properties allow it to enhance crop protection and yield by targeting specific pests while minimizing harm to beneficial organisms.

Data Table: Agrochemical Efficacy

Compound Target Pest Efficacy (%) Application Rate (g/ha)
This compoundAphids85200
This compoundLeafhoppers90150

This table summarizes the efficacy of formulations containing this compound against common agricultural pests, demonstrating its effectiveness in real-world applications .

Fluorescent Dyes

Biological Imaging Applications
The compound is also employed in producing fluorescent dyes used for biological imaging. These dyes enable researchers to visualize cellular processes with high precision, aiding in studies related to cell biology and disease mechanisms.

Case Study: Cellular Imaging
A study investigated the use of fluorescent derivatives of this compound for imaging live cells. The results indicated that these dyes provided high contrast and stability, making them suitable for long-term imaging studies .

Material Science

Development of Advanced Materials
In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.

Data Table: Material Properties

Material Type Property Enhanced Percentage Improvement (%)
Polymer CoatingChemical Resistance30
Composite MaterialsMechanical Strength25

This table highlights the improvements achieved in various materials through the incorporation of this compound .

Analytical Chemistry

Detection and Quantification Methods
this compound is utilized in analytical chemistry for detecting and quantifying other compounds. Its role is crucial in quality control across various industries, ensuring product safety and efficacy.

Case Study: Quality Control Analysis
An analytical method developed using high-performance liquid chromatography (HPLC) incorporated this compound as a standard for quantifying active pharmaceutical ingredients (APIs) in drug formulations. The method demonstrated high sensitivity and specificity, making it a reliable tool for quality assurance .

Comparison with Similar Compounds

  • 2-Chloro-4-methylquinoline
  • 4-Hydroxy-2-methylquinoline
  • 4-Chloroquinoline

Comparison: 4-Chloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-4-methylquinoline, it has a different position of the chlorine atom, affecting its reactivity in substitution reactions. 4-Hydroxy-2-methylquinoline has a hydroxyl group instead of a chlorine atom, leading to different hydrogen bonding and solubility properties. 4-Chloroquinoline lacks the methyl group, which influences its steric and electronic properties .

Biological Activity

4-Chloro-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, metabolic pathways, and potential applications, supported by relevant case studies and research findings.

Enzyme Interactions
this compound has been shown to interact with various enzymes, particularly cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Specifically, it inhibits the CYP1A2 enzyme, affecting the pharmacokinetics of co-administered drugs. This inhibition can lead to altered drug efficacy and toxicity profiles.

Cellular Effects
The compound influences several cellular processes, including cell signaling pathways and gene expression. It modulates the activity of specific enzymes, resulting in changes to metabolic flux and metabolite levels. Additionally, this compound can form covalent bonds with biomolecules, potentially altering cell growth, differentiation, and apoptosis.

Stability and Dosage Effects
In laboratory settings, the stability of this compound is critical for its long-term effects on cellular functions. Studies indicate that while the compound remains stable under refrigerated conditions, its biological activity may diminish over time due to degradation. The effects of varying dosages have also been documented in animal models. Lower doses may yield beneficial effects on enzyme activity and metabolic pathways, while higher doses can lead to toxicity and cellular damage .

Metabolic Pathways

This compound undergoes various metabolic transformations involving oxidation, reduction, and conjugation reactions. These processes create different metabolites that may influence the compound's biological activity and its overall effects on cellular functions.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several 2-substituted-4-amino-6-halogenquinolines for their effects against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. One compound showed an IC50 value as low as 0.03 μM, indicating high potency compared to established drugs like gefitinib .

Toxicity Studies

Toxicological assessments reveal that this compound can induce adverse effects at higher concentrations. In rodent studies, increased doses resulted in significant body weight reductions and organ enlargement, particularly affecting the spleen . This highlights the need for careful dosage management in therapeutic applications.

Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits CYP1A2 affecting drug metabolism
Antiproliferative Effects Demonstrates significant activity against various cancer cell lines
Toxicity Higher doses lead to adverse effects such as weight loss and organ enlargement
Metabolic Interactions Engages in metabolic transformations influencing pharmacological outcomes

Properties

IUPAC Name

4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIROMRVBVWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195572
Record name 4-Chloro-2-methylquinoline
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-06-1
Record name 4-Chloro-2-methylquinoline
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Record name 4-Chloro-2-methylquinoline
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Record name 4-Chloro-2-methylquinoline
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Record name 4-Chloro-2-methylquinoline
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Record name 4-chloro-2-methylquinoline
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Synthesis routes and methods I

Procedure details

The commercially available 4-hydroxy-2-methylquinoline (6.522 g, 41 mmol) was added portionwise to POCl3 (35 mL) in a round flask at 0° C. with stirring. The homogenous suspension was then immersed into a pre-heated at 80° C. oil bath and continuously refluxed for 4 h. The reaction mixture was cooled to room temperature and the excess POCl3 was distilled out under reduces pressure. The residue was treated carefully with ice (150 g) and then with saturated NaHCO3 aqueous solution (200 mL). The mixture was extracted with CH2Cl2 (100×3 mL), dried over Na2SO4, and evaporated in vacuo to dryness to give known 4-chloro-2-methylquinoline,52 6.10 g (84.14%) as oil, which was pure enough for using in next step. 1H NMR (DMSO) δ 2.61 (3H, s, Me), 7.66 (1H, s, ArH), 7.67-7.71 (1H, m, ArH), 7.82-7.85 (1H, s, ArH), 8.01 (1H, d, J=6.7 Hz, ArH), 8.12-8.14 (1H, s, ArH). Anal. Calcd. for (C10H8ClN): C, 67.62; H, 4.54; N, 7.89. Found: C, 67.62; H, 4.54; N, 7.89.
Quantity
6.522 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
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[Compound]
Name
4-chloro-2-methylquinoline,52
Quantity
6.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (30 mL) was added to 4-hydroxy-2-methylquinoline (10 g), and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure, and saturated aqueous sodium carbonate solution was added to the residue under ice-cooling. The mixture was extracted with ethyl acetate. The extract was washed with brine, and concentrated under reduced pressure to give 4-chloro-2-methylquinoline (11.2 g) as a black oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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